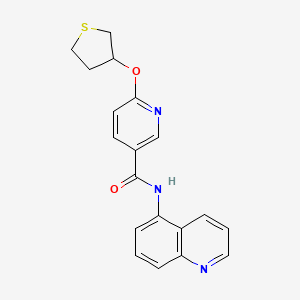

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that features a quinoline moiety, a thiolane ring, and a pyridine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-quinolin-5-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-19(22-17-5-1-4-16-15(17)3-2-9-20-16)13-6-7-18(21-11-13)24-14-8-10-25-12-14/h1-7,9,11,14H,8,10,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBLNQFAJNGOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

Introduction of the Thiolane Ring: The thiolane ring can be introduced via nucleophilic substitution reactions involving thiolane derivatives.

Formation of the Pyridine Carboxamide: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, followed by carboxylation and amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide has shown promising results in antimicrobial studies. The quinoline moiety is known for its broad spectrum of activity against various pathogens.

Case Studies and Findings

-

Antibacterial Activity :

- Compounds containing quinoline structures have been reported to exhibit significant antibacterial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, modifications to the quinoline structure have led to compounds with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

- Antifungal Activity :

Anticancer Applications

The compound has been evaluated for its anticancer properties, with studies indicating its effectiveness against various cancer cell lines.

Case Studies

- Cell Line Testing :

Anti-Tuberculosis Potential

Given the rising incidence of drug-resistant tuberculosis, compounds like this compound are being investigated for their potential as anti-tubercular agents.

Research Findings

- Inhibitory Activity Against Mycobacterium tuberculosis :

- Molecular Docking Studies :

Summary Table of Applications

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Antibacterial | MIC values as low as 6.25 µg/mL against M. smegmatis |

| Antifungal | Active against Candida albicans | |

| Anticancer | Tyrosine Kinase Inhibition | Induces apoptosis in cancer cells |

| Cell Line Testing | IC50 values between 1.9–7.52 μg/mL | |

| Anti-Tuberculosis | Inhibition of InhA | Effective against M. tuberculosis |

| Molecular Docking | Favorable interactions with target enzymes |

Mechanism of Action

The mechanism of action for N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the thiolane ring might interact with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Known for their antimalarial and anticancer activities.

Pyridine Carboxamides: Often used in pharmaceuticals for their diverse biological activities.

Thiolane-Containing Compounds: Known for their reactivity and potential use in drug design.

Uniqueness

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the combination of these three moieties, which may confer distinct biological properties and reactivity compared to other compounds.

Biological Activity

N-(quinolin-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring, a thiol ether group, and a pyridine carboxamide moiety. These structural characteristics suggest potential interactions with biological targets, including enzymes and receptors involved in cancer progression.

-

Inhibition of PI3K/mTOR Pathway :

- The compound has shown promise as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cell growth and survival in cancer cells. In vitro studies have indicated that it can effectively inhibit these pathways at low nanomolar concentrations, leading to reduced phosphorylation of Akt, a key player in cell survival signaling .

-

Antiproliferative Effects :

- In studies involving various human cancer cell lines such as PC-3 (prostate cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound demonstrated significant antiproliferative activity. For instance, it exhibited an IC50 value of 80 nM against PC-3 cells . This suggests a potent ability to hinder tumor growth.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated across several cancer types:

| Cell Line | Cancer Type | IC50 (nM) | Notes |

|---|---|---|---|

| PC-3 | Prostate Cancer | 80 | Significant inhibition of cell proliferation |

| HCT-116 | Colon Cancer | Varies | Effective against colon carcinoma |

| HepG-2 | Liver Cancer | Varies | Shows selective cytotoxicity |

| MCF-7 | Breast Cancer | High | Low activity compared to other cell lines |

Case Studies and Research Findings

- Study on Dual PI3K/mTOR Inhibition :

- Molecular Docking Studies :

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.